10-Deoxo-9,10-dehydro Ketotifen

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

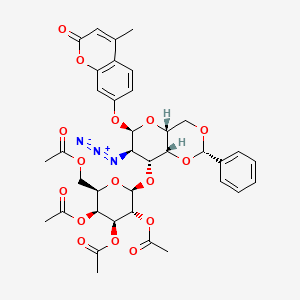

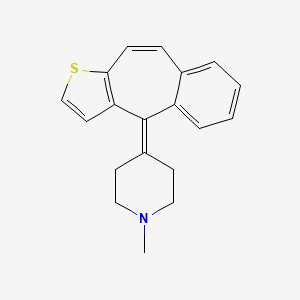

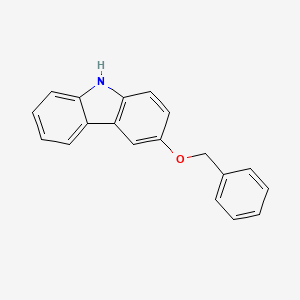

10-Deoxo-9,10-dehydro Ketotifen is a chemical compound with the molecular formula C19H19NS and a molecular weight of 293.43 . It is also known as Ketotifen EP Impurity A . It is used as an impurity of Ketotifen, which is a potent 5-HT2A receptor .

Molecular Structure Analysis

The molecular structure of 10-Deoxo-9,10-dehydro Ketotifen consists of a benzocycloheptathiophene derivative . It has a similar structure to some other first-generation antihistamines such as cyproheptadine and azatadine .Physical And Chemical Properties Analysis

10-Deoxo-9,10-dehydro Ketotifen has a melting point of 122-124°C and a predicted boiling point of 446.1±45.0 °C . Its density is predicted to be 1.187±0.06 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol . It is stored in an amber vial in a refrigerator .Applications De Recherche Scientifique

Therapeutic Use in Asthma and Allergic Disorders Ketotifen is an orally active agent used prophylactically for managing bronchial asthma and allergic disorders. Evidence suggests that Ketotifen reduces respiratory symptoms and the need for concomitant antiasthmatic drugs in patients with mild to moderate bronchial asthma. Additionally, it exhibits antihistaminic and antianaphylactic properties, providing symptom improvement in atopic dermatitis, rhinitis, allergic conjunctivitis, urticaria, and food allergies. Its therapeutic efficacy compares favorably with sodium cromoglycate and histamine H1-antagonists in these conditions. Notably, patient acceptance is generally good, with sedation and weight gain as notable side effects (S. Grant, K. Goa, A. Fitton, E. Sorkin, 1990).

Prophylaxis in Asthmatic Children and Adolescents A review on the efficacy of Ketotifen in asthmatic children and adolescents highlighted its utility in long-term administration. It facilitated the reduction in corticosteroid and bronchodilator consumption while improving clinical symptoms and maintaining respiratory function. Optimal results were observed after 8 to 12 weeks, with no development of tolerance or rebound effect upon treatment interruption. Comparative trials with clemastine and disodium cromoglycate demonstrated Ketotifen's comparable efficacy but highlighted that the responder pattern is not identical across these drugs (L. Craps, 1983).

Neuroprotective and Disease-modifying Effects Beyond Anesthesia Recent research has explored Ketotifen and similar agents' potential beyond their traditional uses, investigating their neuroprotective and disease-modifying effects. This includes potential applications in epilepsy, Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. The mechanisms for these benefits are believed to include enhanced neuronal energy reserves, antioxidant, and anti-inflammatory effects, although further research is necessary to fully elucidate these actions and develop alternative strategies with similar therapeutic effects (M. Gasior, M. Rogawski, A. Hartman, 2006).

Mécanisme D'action

Target of Action

10-Deoxo-9,10-dehydro Ketotifen is an impurity of Ketotifen , which is a histamine H1 receptor blocker and mast cell stabilizer . The primary targets of Ketotifen are the histamine H1 receptors and mast cells . These targets play a crucial role in allergic reactions, where histamine H1 receptors mediate the effects of histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions .

Mode of Action

10-Deoxo-9,10-dehydro Ketotifen, similar to Ketotifen, likely interacts with its targets by non-competitively blocking histamine H1 receptors and stabilizing mast cells . This interaction inhibits the effects of endogenous substances known to be inflammatory mediators . The resulting changes include a decrease in the release of histamine and other mediators involved in the inflammatory response .

Biochemical Pathways

Given its similarity to ketotifen, it may influence thehistamine-mediated signaling pathway . By blocking histamine H1 receptors, it can prevent the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .

Result of Action

The molecular and cellular effects of 10-Deoxo-9,10-dehydro Ketotifen’s action are likely to be similar to those of Ketotifen. This includes a reduction in the release of inflammatory mediators, leading to a decrease in inflammation and allergic reactions .

Action Environment

The action, efficacy, and stability of 10-Deoxo-9,10-dehydro Ketotifen can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It’s also sensitive to light, which can affect its stability .

Safety and Hazards

Propriétés

IUPAC Name |

1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-7,10,13H,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIKDQASFPAXJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(C=CC4=CC=CC=C42)SC=C3)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737807 |

Source

|

| Record name | 4-(4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4673-38-5 |

Source

|

| Record name | 4-(4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)

![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)

![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)

![[3-[(Z)-2-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethenyl]-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B584179.png)